N-tert-Butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential applications in pharmaceuticals. It is classified as an organic compound characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
This compound can be sourced from various chemical suppliers and is often utilized as a building block in the synthesis of more complex pharmaceutical agents. It falls under the category of pyrazole derivatives, which are recognized for their roles in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents .
The synthesis of N-tert-Butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves several steps. One common method includes:
The reaction conditions such as temperature, solvent choice (commonly dimethylformamide or tetrahydrofuran), and reaction time are critical for optimizing yield and purity .
The molecular structure of N-tert-Butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can be represented as follows:
Crystallographic studies may provide additional insights into its three-dimensional arrangement, which is crucial for understanding its interactions with biological targets .
N-tert-Butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can participate in various chemical reactions:
These reactions underline its utility as a synthetic intermediate in developing novel therapeutic agents .
The mechanism of action of N-tert-Butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is primarily linked to its interactions with biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Research indicates that compounds containing pyrazole rings often exhibit inhibitory activity against various kinases, which play pivotal roles in cell signaling pathways associated with cancer progression. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins .
N-tert-Butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications, including formulation into drug products .
N-tert-Butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is primarily utilized in:
The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) constitutes a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capabilities, dipole moment characteristics, and metabolic stability. In N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, the pyrazole serves as the central platform for substituent attachment and molecular recognition. The 1,3-disubstitution pattern positions the trifluoromethyl group at the C3 position and connects the acetamide functionality via the nitrogen at position 1, creating an electronically asymmetric system ideal for interacting with complementary binding pockets [1] [6].
Pyrazole-containing drugs exhibit remarkable structural diversity in their therapeutic applications, as demonstrated in Table 1. The ring's nitrogen atoms can function as both hydrogen bond acceptors and, when protonated, hydrogen bond donors. This dual capability facilitates interactions with a wide array of biological targets, including kinases, receptors, and enzymes. Furthermore, the aromatic character of pyrazole contributes to π-π stacking interactions with protein residues, enhancing binding affinity. The pyrazole ring in the subject compound adopts a planar configuration, as confirmed by crystallographic studies of analogous structures, allowing for optimal surface contact with target proteins [7] [10].
Table 1: Clinically Approved Pyrazole-Containing Therapeutics
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole with sulfonamide | Cyclooxygenase-2 (COX-2) |
Crizotinib | Anticancer | 2-Aminopyrazole with pyridine core | Anaplastic lymphoma kinase (ALK) |
Rimonabant* | Anti-obesity | 1,3-Disubstituted pyrazole with piperidine | Cannabinoid receptor type 1 (CB1) |
Fomepizole | Antidote | Unsubstituted pyrazole | Alcohol dehydrogenase |
Lonazolac | Analgesic/anti-inflammatory | 1-Carbethoxy-3-chloropyrazole | Cyclooxygenase (COX) |
*Withdrawn due to adverse effects; included for structural relevance [8]
The hydrogen bond accepting ability of the pyridinic nitrogen (N2) in the subject compound significantly enhances its interactions with biological targets. Computational analyses of analogous pyrazole-acetamides reveal that this nitrogen atom typically exhibits a high electrostatic potential, making it a key recognition point for hydrogen bonding with protein residues. This property is crucial for the compound's potential activity against targets identified in phenotypic screens, including those involved in mycobacterial cell wall biosynthesis and kinase signaling pathways [5] [7].
The trifluoromethyl (-CF₃) group represents one of medicinal chemistry's most impactful substituents for modulating compound properties. Positioned at the C3 position of the pyrazole ring in N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, this moiety exerts profound electronic, hydrophobic, and steric influences. The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54, π = 0.88), which significantly alters the electron density distribution across the pyrazole ring, enhancing the hydrogen-bond accepting capability of adjacent nitrogen atoms and potentially increasing binding affinity to target proteins [3] [6].
The trifluoromethyl group dramatically improves metabolic stability by protecting adjacent positions from oxidative metabolism, particularly by cytochrome P450 enzymes. This effect stems from the exceptional strength of the carbon-fluorine bond (approximately 485 kJ/mol) and the steric shielding provided by the three fluorine atoms. Additionally, the high lipid solubility of the -CF₃ group (Hansch π parameter = 0.88) enhances membrane permeability while its low polar surface area minimizes undesired hydration effects. This balance between hydrophobicity and steric bulk is crucial for optimizing central nervous system penetration or peripheral restriction, depending on therapeutic goals [3] [6] [10].
Table 2: Impact of Trifluoromethyl Group on Key Compound Properties
Property | Without -CF₃ | With -CF₃ | Biological Consequence |
---|---|---|---|
Metabolic Stability | Moderate hepatic clearance | Reduced oxidative metabolism | Improved half-life and exposure |
Lipophilicity (log P) | Decreased by ~0.9 log units | Increased by ~0.9 log units | Enhanced membrane permeability |
pKa of Adjacent Heteroatoms | Higher (more basic) | Lower (less basic) | Altered ionization and protein binding |
Binding Affinity | Variable | Consistently improved | Increased potency through hydrophobic interactions |
Isoform Selectivity | Moderate | Enhanced | Improved therapeutic index |
The strategic importance of the trifluoromethyl group is exemplified in numerous FDA-approved drugs. Ubrogepant, a calcitonin gene-related peptide receptor antagonist for migraine treatment, incorporates a trifluoromethyl group on its piperidine ring, contributing to its nanomolar potency. Similarly, the phosphatidylinositol-3-kinase inhibitor Alpelisib features a trifluoromethylalkyl-substituted pyridine moiety that was critical for achieving double-digit nanomolar inhibition of PI3K-dependent Akt activation [3]. These examples underscore how the trifluoromethyl group in N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide likely contributes to its biological profile by similar mechanisms.
The acetamide functional group (-NHC(O)CH₂-) has evolved from simple anilide structures to sophisticated heterocycle-linked derivatives as medicinal chemistry has advanced. Early acetamide-containing drugs like lidocaine (1943) demonstrated the scaffold's utility in nervous system modulation. Subsequent developments incorporated the acetamide linkage into more complex molecules, recognizing its value as a conformationally constrained amide bond that enhances metabolic stability compared to simple carboxamides [6] [8] [9].
The structural progression of acetamide derivatives reveals three key evolutionary stages:
In N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, the acetamide linker bridges the pyrazole pharmacophore and the tert-butyl group. The methylene spacer (-CH₂-) between the carbonyl and pyrazole provides conformational flexibility, allowing the molecule to adopt binding poses inaccessible to rigid analogs. The N-tert-butyl substitution serves dual purposes: steric protection of the amide bond from enzymatic hydrolysis and modulation of electron density at the carbonyl oxygen. This substitution pattern significantly increases metabolic stability compared to N-phenyl or N-methyl analogs, as evidenced by human liver microsome studies of similar compounds showing half-life improvements of 2-4 fold [2] [9].
Table 3: Structure-Activity Relationship (SAR) of Acetamide Modifications
Acetamide Modification | Structural Impact | Biological Consequences |
---|---|---|
N-H substitution | Increased hydrogen bonding potential | Higher solubility but reduced metabolic stability |
N-Alkyl substitution | Steric protection of carbonyl | Improved metabolic stability |
N-tert-butyl specific | Enhanced steric bulk and lipophilicity | Increased membrane permeability; restricted conformation |
Carbonyl spacer elongation | Increased conformational flexibility | Broader target engagement potential |
Carbonyl spacer shortening | Reduced flexibility | Improved selectivity but potentially decreased potency |
Heterocyclic attachment | Enhanced dipole moment and H-bonding | Improved target affinity and selectivity |
The incorporation of pyrazole heterocycles represents a significant advancement in acetamide pharmacology. Molecular hybridization strategies, such as connecting the pyrazole nitrogen to the acetamide's methylene group, create novel chemotypes with improved biological profiles. For instance, 1,3-diarylpyrazolyl-acylsulfonamide hybrids have demonstrated potent bactericidal activity against Mycobacterium tuberculosis (MIC values <0.5 μM), with the acetamide linker playing a crucial role in maintaining optimal spatial orientation between pharmacophoric elements [5] [8]. Similarly, cannabinoid receptor antagonists featuring pyrazole-acetamide cores have achieved exceptional receptor subtype selectivity through careful optimization of the acetamide's substitution pattern [4]. These developments highlight how the specific structural configuration in N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide represents the cutting-edge evolution of acetamide-based medicinal chemistry.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4